molecular formula C13H15NS B13199952 Benzyl[2-(thiophen-2-yl)ethyl]amine

Benzyl[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13199952
M. Wt: 217.33 g/mol
InChI Key: ZUKYCKLPHLVNFA-UHFFFAOYSA-N
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Description

Benzyl[2-(thiophen-2-yl)ethyl]amine (chemical formula: C₁₃H₁₅NS, molecular weight: 217.33 g/mol) is a secondary amine featuring a benzyl group attached to a nitrogen atom, which is further linked to a 2-(thiophen-2-yl)ethyl moiety. This compound is notable for its hybrid aromatic-heterocyclic structure, combining a phenyl ring (benzyl group) and a sulfur-containing thiophene ring.

Synthesis and Applications: The compound is synthesized via straightforward amine-alkylation reactions. For instance, describes its use in preparing a lead(II) dithiocarbamate complex, where it reacts with carbon disulfide and lead nitrate in ethanol . This highlights its utility in coordination chemistry for constructing metal-organic frameworks or catalysts.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

N-benzyl-2-thiophen-2-ylethanamine

InChI

InChI=1S/C13H15NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2

InChI Key

ZUKYCKLPHLVNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Preparation of 2-(Thiophen-2-yl)ethylamine Intermediate

The key precursor for Benzyl[2-(thiophen-2-yl)ethyl]amine synthesis is 2-(thiophen-2-yl)ethylamine . Several methods have been developed for its preparation, focusing on mild conditions, cost efficiency, and environmental considerations.

N-(Protecting Group)-Aziridine Addition Method

A patented method (CN103373982A) describes a two-step synthesis:

  • Step 1: Formation of N-(protecting group)-2-thiophene ethylamine

    • Starting materials: Activated 2-thiophene (prepared as a Grignard or organolithium reagent) and N-(protecting group)-aziridine.
    • Reaction: An addition reaction in anhydrous, non-protic solvents at controlled temperatures (-60 to 100 °C).
    • Workup: After reaction completion, water is added to terminate, followed by organic solvent extraction and drying to isolate the protected amine.
  • Step 2: Deprotection

    • The protected intermediate undergoes hydrolysis and alkalization to yield 2-(thiophen-2-yl)ethylamine.

This method avoids the use of reducing agents or highly toxic substances, thus reducing environmental impact and cost. The protecting group commonly used is ethoxycarbonyl (carbamate), facilitating easy removal.

Reaction Scheme Summary
Step Reagents/Conditions Product Notes
1 Thiophene (activated as Grignard or organolithium) + N-(ethoxycarbonyl)-aziridine, anhydrous solvent, -60 to 100 °C N-(ethoxycarbonyl)-2-thiophene ethylamine Mild, high yield, low pollution
2 Hydrolysis and alkalization 2-(Thiophen-2-yl)ethylamine Efficient deprotection

NMR Data of protected intermediate (N-(ethoxycarbonyl)-2-thiophene ethylamine):

  • $$ ^1H $$ NMR (CDCl3): 1.31 (triplet, 3H), 2.97–3.08 (multiplet, 5H), 4.02 (doublet of quartets, 2H), 6.76–7.12 (multiplets, 3H aromatic).

Organometallic Activation of Thiophene

Activation of thiophene at the 2-position is crucial for subsequent reactions:

  • Grignard reagent preparation : 2-bromothiophene reacts with magnesium chips in anhydrous solvent to form 2-thiophenylmagnesium bromide.
  • Organolithium reagent preparation : Thiophene treated with butyllithium and tetramethylethylenediamine in ether at room temperature yields 2-lithiothiophene.
  • Sodium thiophene : Thiophene cooled to 0 °C and reacted with sodium metal yields 2-sodium thiophene.

These activated species serve as nucleophiles for ring-opening of aziridines or other electrophilic substitutions.

The next critical step is the introduction of the benzyl group to the amine nitrogen, forming this compound.

Catalytic N-Alkylation of Benzyl Alcohols

A sustainable and efficient method involves catalytic N-alkylation of benzyl alcohols with primary amines:

  • Catalyst : Commercial heterogeneous nickel catalysts.
  • Conditions : Reaction conducted in p-xylene solvent at 180 °C, with ammonia sources.
  • Outcome : High conversion (up to 97%) and good selectivity (around 61%) for primary benzylamines.
  • Optimization : Catalyst amount, temperature, and reaction time were optimized to balance conversion and minimize side reactions such as hydrogenolysis or decarbonylation.

This method is advantageous due to the use of readily available benzyl alcohols instead of benzyl halides, reducing hazardous waste.

Alternative Benzylation via Nucleophilic Substitution

Classical benzylation can also be performed by reaction of 2-(thiophen-2-yl)ethylamine with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions to yield the target compound. However, this method may require careful control to avoid over-alkylation or side reactions.

Additional Synthetic Notes and Analytical Data

  • The use of protecting groups in the early steps prevents side reactions and facilitates purification.
  • The choice of solvent and temperature is critical for optimizing yields and selectivity.
  • Analytical characterization (NMR, LC-MS) confirms product identity and purity.
  • Environmentally friendly protocols avoid highly toxic reagents and minimize waste.

Summary Table of Preparation Methods

Preparation Step Methodology Key Conditions/Notes Yield/Selectivity Source
2-(Thiophen-2-yl)ethylamine synthesis N-(Protecting group)-aziridine addition Anhydrous solvent, -60 to 100 °C, hydrolysis High yield, mild conditions
Thiophene activation Grignard, organolithium, or sodium reagents Anhydrous solvents, low temperature Efficient activation
Benzylation of amine Catalytic N-alkylation of benzyl alcohols Ni catalyst, p-xylene, 180 °C Up to 97% conversion, 61% selectivity
Benzylation alternative Benzyl halide substitution Basic conditions Moderate to high yield General literature

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiophane derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of Benzyl[2-(thiophen-2-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Amine Motifs

The following table compares Benzyl[2-(thiophen-2-yl)ethyl]amine with key analogues, emphasizing structural variations, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Findings References
This compound C₁₃H₁₅NS 217.33 Benzyl + thiophen-2-yl ethylamine Metal complex synthesis (e.g., Pb-dithiocarbamate)
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine C₁₂H₁₀N₂S₂ 246.35 Benzothiazole + methylthiophen-2-amine Pharmaceutical research (97% purity, Thermo Scientific™)
N-(Thiophen-2-ylmethyl)-1H-benzimidazol-2-amine C₁₂H₁₁N₃S 229.30 Benzimidazole + thiophen-2-ylmethyl substituent Potential antimicrobial/anticancer agent
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide C₁₈H₂₄N₂O₂S 332.46 Tetrahydronaphthalene + hydroxy and oxide groups Pharmacological studies (e.g., receptor modulation)
N-[2-(5-(Methylthio)thiophen-2-yl)-2-oxoethyl]piperazinylquinolone C₂₁H₂₂N₄O₃S₂ 442.55 Quinolone + piperazine + methylthio-thiophene Antibacterial activity (against resistant strains)

Key Differences and Implications

Substitution Patterns
  • Benzyl vs. Benzothiazole/Benzimidazole : The replacement of the benzyl group with benzothiazole () or benzimidazole () introduces nitrogen and sulfur heteroatoms, enhancing π-π stacking and hydrogen-bonding capabilities. These modifications are critical in drug design for target specificity .
  • Thiophene Substituents: The methylthio group in ’s quinolone derivative improves lipophilicity, aiding penetration into bacterial membranes .
Pharmacological Profiles
  • Their GI₅₀ values (<10 nM) against cancer cell lines suggest that thiophene-amine derivatives could be optimized for similar efficacy .
  • Antibacterial Activity: The piperazinylquinolone derivative () demonstrates that thiophene-ethylamine scaffolds, when combined with quinolones, overcome P-glycoprotein-mediated resistance .
Coordination Chemistry

This compound’s dithiocarbamate complex () contrasts with bis-(benzothiazol-2-yl)-amine metal amides (). The latter form robust chelates with metals like zinc, useful in catalysis, whereas the former’s lead complex may have niche applications in materials science .

Biological Activity

Benzyl[2-(thiophen-2-yl)ethyl]amine (CAS#: 1020997-02-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

This compound features a benzyl group attached to a thiophene ring, contributing to its unique reactivity and biological interactions. The thiophene moiety is known for its electron-rich nature, facilitating interactions with various biomolecules, particularly enzymes.

2.1 Enzyme Interaction

This compound interacts with several key enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that this compound can modulate the catalytic activity of these enzymes, potentially influencing drug efficacy and toxicity profiles .

2.2 Cell Signaling Modulation

The compound has been shown to affect cell signaling pathways by inhibiting protein kinases. This inhibition can disrupt various cellular processes, including proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

3.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways.

Microorganism MIC (μM) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Escherichia coli62.5 - 125Bactericidal

3.2 Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases .

4.1 Study on Antimicrobial Activity

A study conducted on various thiophene derivatives, including this compound, revealed its effectiveness against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed a minimum biofilm inhibitory concentration (MBIC) of approximately 62 μg/mL .

4.2 In Vivo Evaluations

In vivo studies have demonstrated that compounds with similar structures exhibit promising results in animal models for cancer treatment, suggesting that this compound may also possess similar anticancer properties .

5. Future Directions

Given the promising biological activities of this compound, future research should focus on:

  • Mechanistic Studies: Further elucidating the specific pathways affected by this compound.
  • Structure-Activity Relationships (SAR): Investigating how variations in structure influence biological activity.
  • Clinical Trials: Assessing safety and efficacy in human subjects for potential therapeutic applications.

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